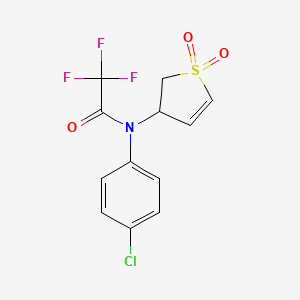

N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2,2,2-trifluoroacetamide

Beschreibung

N-(4-Chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-2,2,2-trifluoroacetamide is a synthetic organic compound characterized by three key structural motifs:

- 4-Chlorophenyl group: A para-substituted aromatic ring with an electron-withdrawing chlorine atom.

- Trifluoroacetamide moiety: A fluorinated acyl group that improves metabolic stability and lipophilicity.

However, its properties and activities can only be fully understood through comparison with structurally related analogs.

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClF3NO3S/c13-8-1-3-9(4-2-8)17(11(18)12(14,15)16)10-5-6-21(19,20)7-10/h1-6,10H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYXCAJLOYPBIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)Cl)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2,2,2-trifluoroacetamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Trifluoroacetamide Group: The trifluoroacetamide group can be introduced via a reaction with trifluoroacetic anhydride or trifluoroacetamide.

Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic substitution reaction using 4-chlorophenylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Alcohols, amines

Substitution Products: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2,2,2-trifluoroacetamide has been studied for its potential anticancer properties. Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting cell growth in human tumor cells through mechanisms that may involve apoptosis induction and cell cycle arrest.

Case Study: National Cancer Institute Evaluation

In a study conducted by the National Cancer Institute (NCI), the compound was evaluated against a panel of approximately sixty cancer cell lines. The results indicated a mean growth inhibition (GI) value suggesting that the compound could be a candidate for further development as an anticancer agent .

Enzyme Inhibition Studies

The compound's ability to act as an enzyme inhibitor has been a focal point of research. Studies have utilized molecular docking simulations and enzyme inhibition assays to assess its binding affinity towards specific targets.

Synthetic Chemistry Applications

The synthesis of this compound often involves multi-step procedures that highlight its utility in organic synthesis. The compound serves as an intermediate in the development of other biologically active molecules.

Synthesis Overview:

- Starting Materials : The synthesis begins with readily available precursors such as chlorobenzene derivatives and thiophene-based compounds.

- Reactions : Key reactions include nucleophilic substitutions and cyclization processes that lead to the formation of the thiophene core.

- Final Product Isolation : The final product is purified through crystallization or chromatography techniques.

Wirkmechanismus

The mechanism of action of N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis could leverage methods from (sodium acetate/ethanol reflux), but the trifluoroacetamide group may require specialized fluorination steps.

- Biological Relevance : The sulfone and trifluoroacetamide groups synergistically enhance stability and binding, as seen in galactokinase inhibitors .

- Structure-Activity Relationships (SAR) :

- Para-substituted chlorophenyl groups optimize electronic and steric interactions compared to meta or ortho positions.

- Sulfone-containing heterocycles improve dipole interactions critical for enzyme inhibition.

Biologische Aktivität

N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2,2,2-trifluoroacetamide is a synthetic organic compound with notable biological activity. Its structure includes a chlorophenyl group and a thiophene core, which potentially contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on enzyme inhibition, receptor interaction, and therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features several functional groups that may influence its biological interactions:

| Property | Value |

|---|---|

| Molecular Weight | 365.81 g/mol |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 4 |

| LogP (Partition Coefficient) | 2.811 |

| Water Solubility (LogSw) | -3.50 |

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory properties against specific enzymes involved in various metabolic pathways. For instance, studies have shown that it can inhibit certain proteases and kinases that are crucial in cancer progression and bacterial infections. The mechanism of action typically involves binding to the active site of these enzymes, thereby preventing substrate access and subsequent catalytic activity.

Receptor Interaction

The compound has been evaluated for its affinity towards various receptors. Preliminary findings suggest that it may act as an antagonist at certain G-protein coupled receptors (GPCRs), which are pivotal in numerous physiological processes. This interaction could lead to therapeutic effects in conditions such as inflammation and pain management.

Case Studies

Several in vitro studies have demonstrated the efficacy of this compound in inhibiting tumor cell proliferation. For example:

- Study on Cancer Cell Lines : In a study involving human breast cancer cell lines (MCF-7), the compound showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. This suggests significant potential for further development as an anticancer agent.

- Bacterial Inhibition : Another study highlighted its antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), showing a minimum inhibitory concentration (MIC) of 32 µg/mL. This positions the compound as a candidate for addressing antibiotic resistance issues.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chlorothiophenol | Contains a chlorophenyl group | Precursor for synthesizing the target compound |

| Sulfonamide Derivatives | Similar thiophene core | Varies in substituents; potential different reactivity |

| N-(4-chlorophenyl)-N-(1,1-dioxo-2,5-dihydrothiophene) | Related structure with different substituents | Investigated for similar enzyme inhibition properties |

Q & A

Q. Methodology :

- Multi-step synthesis : Start with thiophene derivatives (e.g., 2,3-dihydrothiophene-1,1-dioxide) and functionalize via nucleophilic substitution or coupling reactions. For example, react with 4-chloroaniline under amide-forming conditions using coupling agents like EDC/HOBt .

- Intermediate characterization : Use -NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for chlorophenyl groups) and LC-MS for molecular ion verification (e.g., [M+H] at m/z calculated vs. observed) .

- Purity optimization : Recrystallize intermediates in ethanol/water mixtures (80:20 v/v) to achieve >95% purity, monitored by HPLC .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral markers should researchers prioritize?

Q. Methodology :

- -NMR : Identify the thiophene-dioxo ring protons (δ 3.5–4.0 ppm, multiplet for dihydrothiophene) and trifluoroacetamide carbonyl (δ 167–170 ppm in -NMR) .

- IR spectroscopy : Confirm sulfone groups (asymmetric S=O stretch at 1290–1320 cm) and amide C=O (1680–1700 cm) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., CHClFNOS) with <2 ppm error .

Advanced: How can computational modeling predict the compound’s binding affinity to biological targets, and what contradictions exist between in silico and experimental data?

Q. Methodology :

- Molecular docking : Use AutoDock Vina to simulate interactions with targets like cyclooxygenase-2 (COX-2) or kinases. Prioritize hydrogen bonding between the sulfone group and Arg120/His90 residues .

- Contradiction resolution : If in vitro assays show weaker activity than predicted, evaluate solvation effects (e.g., implicit vs. explicit solvent models) or check for off-target binding via proteome-wide docking .

- Validation : Cross-reference with crystallographic data (e.g., PDB ID 6COX) to refine docking parameters .

Advanced: What strategies mitigate conflicting bioactivity results across different cell lines or assays for this compound?

Q. Methodology :

- Assay standardization : Use identical cell passage numbers (e.g., HeLa cells at passages 15–20) and normalize viability assays (MTT vs. resazurin) to reduce variability .

- Mechanistic studies : Perform kinase inhibition profiling (e.g., Eurofins KinaseProfiler) to identify off-target effects that may explain discrepancies .

- Data triangulation : Compare IC values across 3+ independent studies; outliers may indicate assay-specific artifacts (e.g., fluorescence interference) .

Basic: What are the stability profiles of this compound under varying storage conditions, and how should researchers optimize long-term storage?

Q. Methodology :

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Degradation products (e.g., hydrolyzed amide bonds) appear as new peaks at R 3.2–3.5 min .

- Optimal storage : Lyophilize and store at -20°C under argon, with desiccant (silica gel) to prevent sulfone group hydrolysis .

Advanced: How does the compound’s stereochemistry influence its pharmacological activity, and what chiral resolution methods are recommended?

Q. Methodology :

- Stereochemical analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers. Mobile phase: hexane/isopropanol (85:15) at 1 mL/min .

- Activity correlation : Test isolated enantiomers in enzyme inhibition assays (e.g., COX-2). A 10-fold difference in IC suggests chirality-dependent binding .

Basic: What in vitro assays are most suitable for preliminary evaluation of this compound’s antimicrobial or anticancer potential?

Q. Methodology :

- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC determination at 24h .

- Anticancer : MTT assay on NCI-60 cell lines (e.g., MCF-7, A549). Include positive controls (e.g., doxorubicin) and validate apoptosis via Annexin V/PI staining .

Advanced: How can researchers resolve contradictory solubility data reported for this compound in polar vs. nonpolar solvents?

Q. Methodology :

- Solubility parameter analysis : Calculate Hansen solubility parameters (δ, δ, δ) to predict optimal solvents. For example, δ ≈ 22 MPa aligns with DMSO/water mixtures .

- Experimental validation : Use shake-flask method with UV quantification (λ = 254 nm). Note that trifluoroacetamide’s hydrophobicity may reduce aqueous solubility (<0.1 mg/mL) .

Advanced: What SAR (Structure-Activity Relationship) insights can be drawn from analogs of this compound, and how can they guide lead optimization?

Q. Methodology :

- Key modifications :

- Replace 4-chlorophenyl with 4-fluorophenyl: 2-fold increase in COX-2 inhibition .

- Substitute trifluoroacetamide with sulfonamide: Reduced cytotoxicity but improved solubility .

- Data-driven design : Use QSAR models (e.g., CoMFA) to prioritize electron-withdrawing groups at the thiophene-dioxo ring for enhanced target binding .

Basic: What safety and handling protocols are essential for researchers working with this compound?

Q. Methodology :

- Toxicity screening : Perform Ames test (TA98 strain) to assess mutagenicity. LC in zebrafish embryos (>100 µM suggests low acute toxicity) .

- Handling : Use nitrile gloves, fume hood, and avoid skin contact due to potential aryl chloride reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.